2,4-Dinitrotoluene

Overview

Description

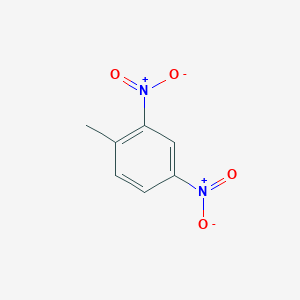

2,4-Dinitrotoluene (2,4-DNT) is a nitroaromatic compound with the molecular formula C₇H₆N₂O₄, featuring nitro groups at the 2- and 4-positions of the toluene ring (Figure 1) . It is a key intermediate in the production of toluene diisocyanate (TDI) for polyurethane foams and is also a byproduct of 2,4,6-trinitrotoluene (TNT) synthesis . High-purity 2,4-DNT (≥98%) is used in pharmaceuticals, pesticides, and dyes .

Toxicity and Environmental Impact:

2,4-DNT is classified as a priority pollutant by the U.S. EPA due to its acute toxicity, including methaemoglobinaemia, hepatotoxicity, and reproductive effects in rats . Its major urinary metabolites differ between humans (2,4-dinitrobenzoic acid) and rats (2,4-dinitrobenzyl alcohol) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitrotoluene is synthesized through the nitration of toluene. The process involves the sequential nitration of toluene to produce mononitrotoluene, followed by further nitration to yield this compound . The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled conditions .

Industrial Production Methods: In industrial settings, 4-nitrotoluene is nitrated with a mixed acid containing equimolar nitric acid under continuous operation to achieve a high yield of this compound . This method ensures efficient production and is widely adopted in large-scale manufacturing.

Chemical Reactions Analysis

Degradation Reactions

2,4-DNT undergoes advanced oxidative degradation under controlled conditions, with efficiency influenced by catalytic systems and reaction parameters.

Plasma-Catalyzed Degradation

A dielectric barrier discharge plasma reactor coupled with Fe–RGO–BiVO₄ nanocomposite achieved 100% degradation of 2,4-DNT (40 mg L⁻¹ initial concentration) under optimal conditions :

| Parameter | Optimal Value |

|---|---|

| Catalyst dosage | 0.75 g L⁻¹ |

| Applied voltage | 21 kV |

| Reaction time | 30 min |

| pH | 7 |

-

Comparative Efficiency :

-

Oxidation State Enhancement :

Ultrasound-Activated Persulfate Oxidation

Ultrasonic irradiation with Ag/NiO-activated persulfate induces sulfate radicals (SO₄- ⁻) and hydroxyl radicals (- OH), leading to sequential reactions :

-

Nitro Group Reduction :

-

Reduction of NO₂ groups to NH₂ intermediates.

-

-

Oxidative Cleavage :

-

Formation of hydroxylated compounds (e.g., hydroquinone, p-benzoquinone).

-

-

Mineralization :

Key Activation Mechanisms :

-

Thermal energy or UV light: Generates SO₄- ⁻ via S₂O₈²⁻ homolysis.

-

Metal catalysts (e.g., Fe²⁺): Electron transfer for radical generation .

Industrial Nitration

-

Substrate : Toluene or 4-nitrotoluene.

-

Reagents : Mixed acid (HNO₃/H₂SO₄).

-

Conditions :

Meissner Unit Process :

-

Cocurrent nitration steps with countercurrent phase separation ensure high-purity 2,4-DNT (96% yield) .

Reactivity and Decomposition

2,4-DNT exhibits instability under specific conditions, posing explosion and toxicity risks.

Thermal Decomposition

Hazardous Reactions

| Reactant Category | Examples | Outcome |

|---|---|---|

| Oxidizing agents | ClO₄⁻, Cl₂, Br₂ | Fire/explosion |

| Strong bases | NaOH, KOH | Exothermic decomposition |

| Metals (reducing) | Zn, Sn | Violent reactions |

Safety Note : Containers may explode under fire exposure due to pressure buildup .

Hydrogenation to Toluene Diamine

-

Catalyst : Ni or Pd.

-

Reaction :

-

Use : Precursor for toluene diisocyanate (TDI), a polyurethane feedstock .

Environmental and Biological Fate

Scientific Research Applications

Production of Toluene Diisocyanate (TDI)

Overview:

The most substantial application of 2,4-DNT is in the production of toluene diisocyanate (TDI), which is essential for manufacturing flexible polyurethane foams. Approximately 1.4 billion kilograms of 2,4-DNT are produced annually for this purpose .

Process:

- Hydrogenation: 2,4-DNT is hydrogenated to produce 2,4-toluenediamine.

- Phosgenation: The resulting toluenediamine is then reacted with phosgene to yield TDI.

Table 1: Production Process of TDI from 2,4-DNT

| Step | Reaction Type | Product |

|---|---|---|

| Hydrogenation | Reduction | 2,4-Toluenediamine |

| Phosgenation | Acylation | Toluene Diisocyanate (TDI) |

Explosives Production

Overview:

While 2,4-DNT itself is not used directly as an explosive, it plays a crucial role in the synthesis of trinitrotoluene (TNT) through further nitration processes. It acts as a gelatinizing and waterproofing agent in explosive formulations .

Applications:

- Explosive Formulations: Used as a component in propellants and explosives due to its stability and energy content.

- Plasticizers: Serves as a plasticizer in smokeless gunpowders.

Environmental Remediation

Overview:

Due to its hazardous nature and potential environmental impact, various studies have focused on the degradation of 2,4-DNT from contaminated water sources. Techniques such as electrochemical degradation and advanced oxidation processes have been explored.

Case Studies:

- A study demonstrated that a three-dimensional electro-Fenton process using magnetic activated carbon could degrade 98.42% of 2,4-DNT from aqueous solutions under optimized conditions (pH = 3, concentration = 50 mg/L) .

- Another investigation highlighted the effectiveness of dielectric barrier discharge plasma combined with nanocomposites for removing 2,4-DNT from water, achieving over 90% removal efficiency .

Synthesis of Dyes and Rubber

Overview:

2,4-DNT is also utilized in the production of various dyes and rubber materials. Its derivatives contribute to the color properties and durability of these products.

Applications:

- Dyes: Used in synthesizing azo dyes and other coloring agents.

- Rubber Processing: Acts as an additive to enhance the properties of rubber products.

Safety and Environmental Concerns

Given its classification as a hazardous substance due to its mutagenic properties , the handling and disposal of 2,4-DNT require strict regulatory compliance. Research continues into safer alternatives and remediation techniques to mitigate its environmental impact.

Mechanism of Action

The mechanism of action of 2,4-Dinitrotoluene involves its interaction with various molecular targets and pathways:

Oxidative Stress: It induces oxidative stress by generating reactive oxygen species during its metabolism.

Enzyme Inhibition: It can inhibit certain enzymes involved in cellular respiration and energy production.

DNA Damage: Its metabolites can cause DNA damage, leading to mutagenic and carcinogenic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers of Dinitrotoluene

Dinitrotoluene (DNT) has six isomers, but the most industrially relevant are 2,4-DNT , 2,6-DNT , and 3,4-DNT (Table 1) .

| Property | 2,4-DNT | 2,6-DNT | 3,4-DNT |

|---|---|---|---|

| CAS Number | 121-14-2 | 606-20-2 | 610-39-9 |

| Melting Point (°C) | 70–71 | 64–66 | 58–60 |

| Major Applications | TDI production | Explosives | Limited industrial use |

| Environmental Persistence | Moderate | Moderate | High |

Key Differences :

- 2,6-DNT is structurally similar to 2,4-DNT but is more resistant to biodegradation .

- 3,4-DNT is less studied but exhibits higher persistence in soil .

Comparison with TNT (2,4,6-Trinitrotoluene)

Structural Differences :

- TNT has three nitro groups (positions 2, 4, and 6), making it more explosive but less water-soluble (130 mg/L vs. 2,4-DNT’s 270 mg/L) .

Environmental Degradation :

- TNT is recalcitrant to aerobic degradation, often forming stable nitroso derivatives .

- 2,4-DNT is more amenable to biodegradation. Burkholderia cepacia R34 completely mineralizes 2,4-DNT into pyruvate and propionyl-CoA via a pathway involving dioxygenases (DntAaAbAcAd) and hydrolases .

Phytoremediation :

- In contrast, TNT degradation by plants is partial, yielding toxic nitroso intermediates .

Comparison with DNAN (2,4-Dinitroanisole)

Chemical Structure :

Degradation Pathways :

- Under alkaline conditions, DNAN undergoes hydrolysis to 2,4-dinitrophenol, while 2,4-DNT forms nitrophenols and eventually CO₂ .

Toxicity :

Detection and Sensing

Electrochemical Sensors :

- 2,4-DNT is detected using iron nanoparticle-modified electrodes with a limit of detection (LOD) of 0.1 µM .

- TNT sensors (e.g., MICA) achieve lower LODs (1.03 µg) but show cross-reactivity with 2,4-DNT .

Selectivity :

- Molecularly imprinted polymers (MIPs) differentiate 2,4-DNT from 2,6-DNT, 1,3-dinitrobenzene, and nitrotoluenes .

Biodegradation and Microbial Pathways

Aerobic vs. Anaerobic Conditions :

- 2,4-DNT: Aerobic degradation via Arthrobacter sp. K1 and Burkholderia spp. yields non-toxic metabolites . Anaerobic conditions produce unstable nitroso intermediates (e.g., 2-nitroso-4-nitrotoluene) .

- TNT: Predominantly reduced to aminodinitrotoluenes, which accumulate in soil .

Genetic Regulation :

- Degradation genes for 2,4-DNT (dnt operon) and 2,6-DNT are induced by multiple nitroaromatics, including nitrotoluenes and dinitrobenzenes .

Biological Activity

2,4-Dinitrotoluene (2,4-DNT) is an aromatic nitro compound primarily used in the manufacturing of explosives. Due to its extensive use, it has become a significant environmental contaminant, prompting research into its biological activity and potential health impacts. This article reviews the biological activity of 2,4-DNT, focusing on its toxicity, mutagenicity, biodegradation pathways, and case studies illustrating its effects on various organisms.

- Chemical Formula: CHNO

- Molecular Weight: 174.13 g/mol

- Structure: 2,4-DNT consists of a toluene ring with two nitro groups positioned at the 2 and 4 positions.

Toxicity and Health Effects

2,4-DNT is classified as a moderately toxic compound. Its health effects have been documented in various studies:

- Acute Toxicity: The oral LD50 for 2,4-DNT in rats is approximately 1,200 mg/kg, indicating moderate toxicity .

- Carcinogenicity: Studies have shown that 2,4-DNT can induce tumors in laboratory animals. In male mice, renal tubular tumors were observed at higher doses . In rats, hepatocellular carcinomas were noted .

- Reproductive Effects: Adverse reproductive effects and anti-spermatogenic activity were observed in male rats exposed to 2,4-DNT .

Table 1: Summary of Toxicological Data for 2,4-DNT

| Endpoint | Result |

|---|---|

| Oral LD50 (rats) | ~1,200 mg/kg |

| Tumorigenicity (mice) | Renal tubular tumors at high doses |

| Tumorigenicity (rats) | Hepatocellular carcinomas |

| Reproductive Effects | Anti-spermatogenic activity |

Mutagenicity

Research indicates that 2,4-DNT exhibits weak mutagenic properties:

- In vitro Studies: It has shown weak mutagenic effects in bacterial assays but was inactive in mammalian cell tests for gene mutations .

- In vivo Studies: Induction of unscheduled DNA synthesis was noted in rat hepatocytes exposed to the compound .

Biodegradation Pathways

The biodegradation of 2,4-DNT is facilitated by various microbial species capable of utilizing it as a carbon and nitrogen source. Key findings include:

- Microbial Degradation: A variety of bacteria such as Burkholderia and Alcaligenes species have been identified as effective degraders of 2,4-DNT. For instance, Burkholderia cepacia has shown significant degradation rates under aerobic conditions .

- Anaerobic/Aerobic Treatment: Recent studies achieved over 99% removal efficiency of 2,4-DNT using sequential anaerobic/aerobic biodegradation methods in wastewater treatment systems .

Table 2: Microbial Strains Capable of Degrading 2,4-DNT

| Microbial Strain | Degradation Efficiency (%) | Conditions |

|---|---|---|

| Burkholderia cepacia | High | Aerobic |

| Alcaligenes denitrificans | Moderate | Anaerobic/Aerobic |

| Pseudomonas putida | Low | Aerobic |

Case Studies

- Environmental Remediation : A study conducted at the Radford Army Ammunition Plant identified over 30 strains capable of degrading 2,4-DNT from contaminated soil and surface water samples. The strains demonstrated varying efficiencies based on environmental conditions .

- Health Impact Study : Research involving copper miners exposed to DNT revealed a concerning incidence of renal cell cancer and other malignancies linked to occupational exposure to dinitrotoluenes .

Q & A

Basic Research Questions

Q. What are the primary industrial applications of 2,4-DNT, and how is it synthesized?

- 2,4-DNT is a nitroaromatic compound primarily used as an intermediate in the production of toluene diisocyanate (TDI) for polyurethane manufacturing. It is synthesized via nitration of toluene or nitrobenzene, yielding isomer mixtures (e.g., 80% 2,4-DNT and 20% 2,6-DNT) . High-purity 2,4-DNT is isolated through patented separation processes for specialized applications in pharmaceuticals and dyes .

Q. What analytical methods are recommended for detecting trace 2,4-DNT in environmental samples?

- Gas chromatography (GC) coupled with microfabricated sensors or electron capture detectors (ECD) is effective for detecting 2,4-DNT at sub-ppb levels in air or water. For example, Si-microfabricated columns and high-volume samplers achieve detection limits of 0.12 ppb in air . Liquid chromatography-mass spectrometry (LC-MS) is preferred for aqueous samples, with protocols standardized under guidelines like HJ 716-2014 .

Q. What are the acute and chronic health risks associated with 2,4-DNT exposure?

- Chronic inhalation in humans causes central nervous system (CNS) depression, methemoglobinemia, and anemia. Animal studies link oral exposure to liver, kidney, and mammary gland tumors. Acute effects include cyanosis, dizziness, and joint pain. However, human carcinogenicity remains unclassified by the EPA due to inconsistent epidemiological data .

Q. How does 2,4-DNT behave in aquatic environments, and what are its solubility characteristics?

- 2,4-DNT has low water solubility (0.27 g/L at 22°C) and tends to persist in sediments. Its environmental mobility is influenced by pH and organic matter content. Hydrolysis under alkaline conditions generates intermediates like 2,4-dinitrobenzyl alcohol, though degradation rates are slower than TNT .

Advanced Research Questions

Q. What advanced degradation methods are effective for 2,4-DNT remediation in contaminated water?

- The 3D electro-Fenton (3D/EF) process using magnetic activated carbon (GAC/Fe₃O₄) particle electrodes achieves >90% degradation efficiency. Fe₃O₄ nanoparticles, synthesized via chemical co-precipitation, enhance hydroxyl radical (•OH) generation, critical for breaking nitroaromatic bonds . Persulfate activation with zero-valent iron (ZVI) also degrades 2,4-DNT, with spectral changes monitored via 3D fluorescence and FTIR spectroscopy .

Q. How can microbial pathways be engineered for complete 2,4-DNT mineralization?

- Synthetic biology approaches in Escherichia coli have enabled full degradation by introducing artificial pathways. Key steps include nitroreductase-mediated conversion to 2,4-diaminotoluene, followed by ring cleavage via dioxygenases. Tricarboxylic acid (TCA) cycle intermediates confirm mineralization . Fungal transformation is rare compared to TNT, but Veillonella alkalescens extracts reduce nitro groups sequentially (NO₂ → NH₂) under anaerobic conditions .

Q. What kinetic models explain 2,4-DNT hydrogenation in catalytic systems?

- Hydrogenation over Pd/Al₂O₃ catalysts follows a second-order dependence on catalyst loading. Rate equations derived from molecular-level interactions of H₂ and transient species on Pd sites fit experimental data. Nonisothermal effects at 323–363 K show H₂ consumption profiles align with multi-step adsorption-reduction mechanisms .

Q. Why do discrepancies exist in reproductive toxicity data for 2,4-DNT?

- Studies report conflicting results on sperm count reduction in humans. Animal models clarify dose-dependent effects: 2,4-DNT disrupts spermatogenesis via reactive metabolites (e.g., 2,4-dinitrobenzyl alcohol) in rats, but human variability in metabolism (e.g., CYP450 polymorphisms) may explain inconsistent findings .

Q. How do spectroscopic techniques elucidate structural changes during 2,4-DNT degradation?

- Three-dimensional excitation-emission matrix (3D-EEM) fluorescence tracks aromatic ring breakdown, while FTIR identifies functional group shifts (e.g., NO₂ → NH₂). Two-dimensional correlation analysis (2D-COS) reveals sequential degradation mechanisms, such as nitro group reduction preceding ring cleavage .

Q. What computational methods predict 2,4-DNT hydrolysis pathways and kinetics?

- Density functional theory (DFT) simulations identify direct hydroxide substitution as the dominant alkaline hydrolysis pathway. Kinetic models integrating LC/MS data and differential equations show DNT is more resistant to hydrolysis than TNT, with Janovsky complex formation being negligible .

Q. Methodological Notes

- Toxicology Studies : Use Fischer 344 rats for sex-specific metabolic profiling, as urinary metabolites differ between humans (2,4-dinitrobenzoic acid) and rats (2,4-dinitrobenzyl alcohol) .

- Detection Limits : Optimize GC sensor arrays with ZnO–Ag₂O nanocomposites to enhance electrochemical sensitivity for field applications .

- Degradation Validation : Combine UV-vis spectral simulations with experimental LC/MS to confirm intermediate formation in complex matrices .

Properties

IUPAC Name |

1-methyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBFBMJGBANMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4, Array | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020529 | |

| Record name | 2,4-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Heated yellow liquid. Solidifies if allowed to cool. Insoluble in water and more dense than water. Toxic by skin absorption, inhalation and ingestion. Easily absorbed through the skin. Produces toxic oxides of nitrogen during combustion. Used to make dyes and other chemicals., Yellow solid; [ICSC] Yellow to red solid; Yellow liquid when heated; [CHRIS], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor. | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

572 °F at 760 mmHg (Decomposes) (NTP, 1992), 300 °C (decomposes), 572 °F | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

405 °F (NTP, 1992), 404 °F (207 °F) (Closed cup), 169 °C c.c., 404 °F | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 0.1 mg/mL at 63 °F (NTP, 1992), Soluble in ethanol, chloroform, benzene and ethyl ether; very soluble in acetone, pyridine, Ethanol, at 15 °C, 30.46 g/L; diethyl ether, at 22 °C, 94 g/L; carbon disulfide, at 17 °C, 21.9 g/L, In water, 2.70X10+2 mg/L at 22 °C, In water, 200 mg/L at 25 °C, Solubility in water: very poor | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.379 at 68 °F (USCG, 1999) - Denser than water; will sink, Density = 1.521 g/mL at 15 °C, Density = 1.3208 g/mL at 71 °C, 1.52 g/cm³, 1.379 | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), Relative vapor density (air = 1): 6.28, 6.27 | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 68 °F (NTP, 1992), 0.000147 [mmHg], Vapor pressure = 6X10-5 mm Hg at 15 °C, 1.47X10-4 mm Hg at 22 °C, Vapor pressure, Pa at 25 °C: 0.02, 1 mmHg | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Yellow needles or monoclinic prisms, Yellow or orange crystals | |

CAS No. |

121-14-2, 1326-41-6, 84029-42-5 | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2,4-dinitro-, sulfurized | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001326416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,-Dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084029425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-methyl-2,4-dinitro-, sulfurized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6741D310ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

153 to 158 °F (NTP, 1992), 70.5 °C, 71 °C, 158 °F | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.